2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Anticancer Potential
Research has explored the design, synthesis, and evaluation of compounds structurally related to 2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, revealing their potential in anticancer therapy. Specifically, compounds within this structural family have been assessed for cytotoxicity against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and lung cancer, demonstrating promising anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells, showcasing the therapeutic potential of these compounds in oncology (Liu et al., 2019; Hammam et al., 2005).
Fluorescent Chemosensor Development
Studies have also investigated the photophysical properties of related compounds for potential applications as fluorescent chemosensors. These chemosensors can selectively detect metal ions such as Fe3+ in solution, offering valuable tools for environmental monitoring and biochemical assays (Khan, 2020).
Enzyme Inhibition for Therapeutic Applications
Moreover, derivatives of this chemical structure have been synthesized and evaluated for their enzyme inhibitory activities. For instance, some compounds have shown potent inhibitory effects against xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in treating diseases like gout (Qi et al., 2015).
Antimicrobial Activities
The antimicrobial properties of compounds within this family have also been explored. Synthesized derivatives have been tested against a range of bacterial and fungal pathogens, displaying significant antibacterial and antifungal activities. This highlights their potential as leads in developing new antimicrobial agents (Gadakh et al., 2010).
GPR39 Agonists Discovery
Research has identified kinase inhibitors structurally related to 2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one as novel GPR39 agonists. These findings underscore the role of such compounds in modulating G protein–coupled receptors, which could have implications for developing therapies for metabolic disorders (Sato et al., 2016).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-15-4-1-13(2-5-15)11-23-7-8-24-17(20(23)25)10-16(22-24)14-3-6-18-19(9-14)27-12-26-18/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUTIBPMKWACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.